molecular formula C7H9NO2 B026020 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one CAS No. 19986-25-5

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

Cat. No. B026020
CAS RN: 19986-25-5
M. Wt: 139.15 g/mol
InChI Key: RFEAXXRUSNIUCM-UHFFFAOYSA-N
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Description

“1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . The synthesis typically involves the reaction of α-hydroxyamino oximes with β-keto esters . The reaction leads to the formation of nitrones, followed by intramolecular attack of the nitrogen atom of the oxime group on the nitrone carbon atom, leading to 3-imidazoline 3-oxides .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

The condensation of aliphatic hydroxyamino oximes with β-keto esters leads to the formation of N-substituted 1,2-oxazol-5(2H)-ones . In the reaction of alkylaromatic hydroxyamino oximes with ethyl acetoacetate, the intermediate imidazo[1,2-b][1,2]oxazolones were isolated, which then convert to the target compounds .

Mechanism of Action

While the specific mechanism of action for “1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one” is not mentioned in the search results, it’s worth noting that oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEAXXRUSNIUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

Synthesis routes and methods I

Procedure details

Into a 2 L flask filled with nitrogen were placed 1000 ml of anhydrous THF and 500 ml of a 1.6M n-hexane solution of n-butyl lithium. The flask was placed in a dry ice-acetone bath to set the inside temperature to −70° C., and 68.0 g of 3,5-dimethylisoxazole was slowly dropped in the flask. After the resulting solution was stirred for 30 minutes at the same temperature, a solution of 120.0 g of dimethylacetamide in 300 ml of THF was slowly dropped. After the completion of the dropping, the solution was further stirred for an hour at −60° C. to −65° C. The reaction solution was poured into 1 L of ice water acidified with hydrochloric acid. The organic layer was separated. The aqueous layer was further extracted with ethyl acetate. The obtained organic layers were combined and concentrated under reduced pressure. The obtained concentrate was dissolved in 500 ml of ethyl acetate, washed with water and then with saturated salt water, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by distillation under reduced pressure to give 68.5 g of the title compound as a colorless liquid. Boiling point: 85° C./1.0 mmHg.
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Synthesis routes and methods II

Procedure details

9.70 g of 5-hydroxy-3-methyl-4-(3-methylisooxazol-5-yl)isoxazole was added to 18 ml of acetic acid and 30 ml of methanol, and was heated to 60° C. to dissolve. To the resulting solution was added 3.20 g of electrolytic iron powder to stir for an hour at 60° C. 20 ml of 3N hydrochloric acid was further added to the reaction solution to stir for 20 minutes at 60° C. The reaction mixture was cooled to room temperature and water was added. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated salt water, dried over anhydrous magnesium sulfate and concentrated to give 6.00 g of the title compound as a reddish brown liquid.
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9.7 g
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18 mL
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20 mL
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3.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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